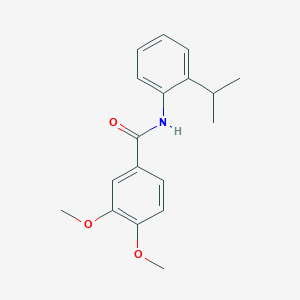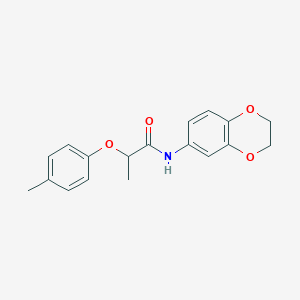
N-(2-isopropylphenyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis AnalysisSynthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acyl chloride in the presence of a suitable solvent, such as THF (tetrahydrofuran), to yield the desired benzamide compound. An example is the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, synthesized through the acylation of 3-aminophenol with 4-metoxybenzoylchloride (Karabulut et al., 2014). This process is indicative of the general approach that could be applied to synthesize "N-(2-isopropylphenyl)-3,4-dimethoxybenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray diffraction and DFT (Density Functional Theory) calculations. Studies on similar compounds, like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, have revealed insights into their molecular geometry, including bond lengths, angles, and dihedral angles, emphasizing the importance of intermolecular interactions (Al Mamari & Al Lawati, 2019).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the introduction of N-phenyl substituents to aminostilbenes, closely related to benzamides, affects their ground-state geometry, absorption, fluorescence spectra, and photoisomerization quantum yields, demonstrating the "amino conjugation effect" (Yang, Chiou, & Liau, 2002).
Wissenschaftliche Forschungsanwendungen
Imaging Tumor Proliferation in Patients
A study by Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of using N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) as a cellular proliferative marker for imaging tumor proliferation in patients with newly diagnosed malignant neoplasms through PET. The study found a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, indicating the potential of 18F-ISO-1 in evaluating the proliferative status of solid tumors. This research suggests the feasibility and safety of using such markers for PET imaging in clinical trials, promising a non-invasive method to assess tumor proliferation and potentially guide therapy decisions (Dehdashti et al., 2013).
Exploration of Fluorescence and Photochemical Behavior
Yang, Chiou, and Liau (2002) investigated the fluorescence enhancement and photochemical behavior of trans-4-aminostilbene derivatives, including N-phenyl substitutions, which are structurally related to N-(2-isopropylphenyl)-3,4-dimethoxybenzamide. The study found that introducing N-phenyl substituents leads to a more planar ground-state geometry about the nitrogen atom, red shifts in absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" highlights the potential for developing fluorescent materials and sensors based on similar chemical structures (Yang, Chiou, & Liau, 2002).
Antiulcer Activity of Derivatives
Hosokami et al. (1992) synthesized and evaluated a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine for their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. Among these, certain derivatives displayed significant antiulcer activity, highlighting the therapeutic potential of compounds related to N-(2-isopropylphenyl)-3,4-dimethoxybenzamide in the development of antiulcer drugs. This research contributes to understanding the structural relationships affecting the biological activity of benzamide derivatives (Hosokami et al., 1992).
Safety and Hazards
The safety data sheet for a similar compound, “2-Isopropylphenyl isocyanate”, indicates that it is combustible, can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)14-7-5-6-8-15(14)19-18(20)13-9-10-16(21-3)17(11-13)22-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFLSNZEUOITCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)
![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)
![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)


![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)
![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)